4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde
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Overview
Description
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H5ClN2S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-formylthiophene with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: 4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylthieno[2,3-d]pyrimidine: Similar structure but different substitution pattern.
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: Contains a morpholine group instead of a methyl group.
Uniqueness
4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H5ClN2OS |
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Molecular Weight |
212.66 g/mol |
IUPAC Name |
4-chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2OS/c1-4-10-6-2-5(3-12)13-7(6)8(9)11-4/h2-3H,1H3 |
InChI Key |
CXNRXGNAVRCXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=C2)C=O |
Origin of Product |
United States |
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